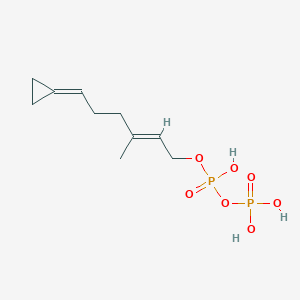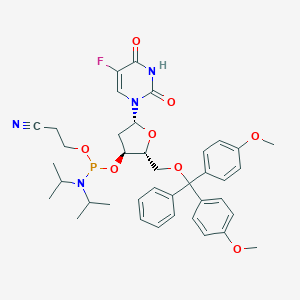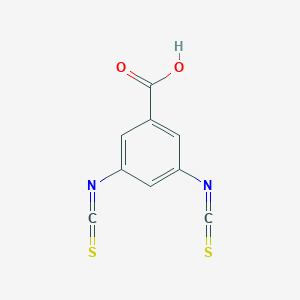
3,5-Diisothiocyanatobenzoic acid
Overview
Description
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring organic compound with a wide range of applications in the scientific community. DITCBA is a colorless, crystalline solid with an aromatic odor and is soluble in water. It is a derivative of benzoic acid and belongs to the family of isothiocyanates. DITCBA is widely used in the synthesis of organic compounds, as well as in biochemical and physiological studies. It has been used to study the effects of isothiocyanates on various biological systems, and has been found to have a variety of advantages and limitations for lab experiments.
Scientific Research Applications
Importance of Chemical Compounds in Research
Chemical compounds, especially those with unique structures or functionalities like diisothiocyanates, play crucial roles in various scientific research fields. These compounds can serve as building blocks for designing novel materials, drugs, or as reagents in chemical reactions. The specific functionalities of these compounds, such as their ability to form stable bonds with metals or other organic compounds, make them invaluable in the development of new therapeutic agents, materials science applications, and analytical chemistry methods.
Potential Applications
Pharmacological Research : Compounds similar to 3,5-Diisothiocyanatobenzoic acid, such as Gallic acid and Chlorogenic acid, have been studied for their anti-inflammatory and antioxidant properties, indicating the potential for the development of novel therapeutic agents. These compounds demonstrate mechanisms involving MAPK and NF-κB signaling pathways, which are crucial in inflammation and cellular stress responses (Bai et al., 2020); (Naveed et al., 2018).
Environmental Science : The study of organic pollutants, such as parabens, and their fate in aquatic environments showcases the relevance of chemical analysis and environmental monitoring. Understanding the behavior of these compounds in nature can lead to better waste management practices and pollution control strategies (Haman et al., 2015).
Antioxidant Activity Assessment : Analytical methods for determining antioxidant activity highlight the significance of chemical compounds in evaluating the potential health benefits of natural products and food substances. These methods are essential for discovering compounds that can mitigate oxidative stress, a factor in many chronic diseases (Munteanu & Apetrei, 2021).
Bioremediation : The role of redox mediators in enhancing the degradation of organic pollutants by enzymatic means is an area of significant interest. This research can lead to innovative approaches for cleaning up environmental contaminants, showcasing the application of chemical compounds in environmental biotechnology (Husain & Husain, 2007).
Mechanism of Action
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring compound that holds significant importance in scientific research . It is a derivative of benzoic acid and a member of the isothiocyanate family . This compound finds broad applications in the synthesis of organic compounds and the exploration of biochemical and physiological phenomena .
Target of Action
It has been employed to investigate the impact of isothiocyanates on diverse biological systems, including bacteria and yeast cells .
Pharmacokinetics
It is known that ditcba exhibits solubility in water , which may influence its bioavailability and distribution within the body.
Action Environment
As a water-soluble compound , its action may be influenced by factors such as pH and temperature.
properties
IUPAC Name |
3,5-diisothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAGFHYULXJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346983 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151890-10-7 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151890-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


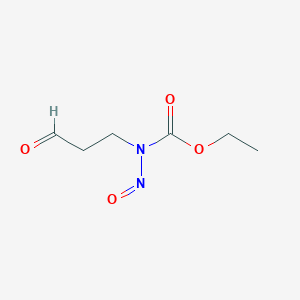
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)

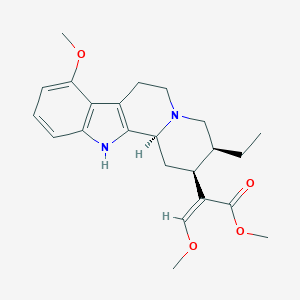
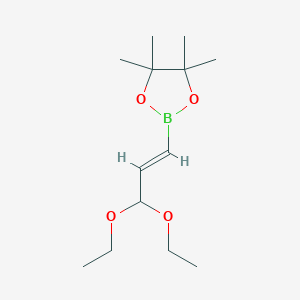
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)



